2-Hydroxy-4-methylpyrimidine hydrochloride 2-Hydroxy-4-methylpyrimidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 5348-51-6
VCID: VC20775620
InChI: InChI=1S/C5H6N2O.ClH/c1-4-2-3-6-5(8)7-4;/h2-3H,1H3,(H,6,7,8);1H
SMILES: CC1=CC=NC(=O)N1.Cl
Molecular Formula: C5H7ClN2O
Molecular Weight: 146.57 g/mol

2-Hydroxy-4-methylpyrimidine hydrochloride

CAS No.: 5348-51-6

Cat. No.: VC20775620

Molecular Formula: C5H7ClN2O

Molecular Weight: 146.57 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxy-4-methylpyrimidine hydrochloride - 5348-51-6

Specification

CAS No. 5348-51-6
Molecular Formula C5H7ClN2O
Molecular Weight 146.57 g/mol
IUPAC Name 6-methyl-1H-pyrimidin-2-one;hydrochloride
Standard InChI InChI=1S/C5H6N2O.ClH/c1-4-2-3-6-5(8)7-4;/h2-3H,1H3,(H,6,7,8);1H
Standard InChI Key FDRYQDWXFZBBAD-UHFFFAOYSA-N
SMILES CC1=CC=NC(=O)N1.Cl
Canonical SMILES CC1=CC=NC(=O)N1.Cl

Introduction

2-Hydroxy-4-methylpyrimidine hydrochloride (CAS 5348-51-6) is a pyrimidine derivative with broad applications in pharmaceutical, biochemical, and materials research. This crystalline compound exhibits unique chemical properties that make it valuable as a synthetic intermediate and analytical standard. Below is a detailed analysis of its characteristics and applications.

Synthesis and Derivatives

The compound is synthesized via reactions involving pyrimidine precursors, often yielding hydrochloride salts to enhance aqueous solubility. Derivatives of this compound are explored for improved thermal stability and bioactivity. For example, modifications at the hydroxyl and methyl groups have led to analogs with enhanced enzyme inhibition properties.

Research Applications

Pharmaceutical Development

  • Neurological drug intermediates: Used in synthesizing inhibitors targeting p38α MAP kinase, a protein implicated in inflammatory pathways .

  • Antimicrobial agents: Pyrimidine derivatives exhibit activity against pathogens, with studies highlighting potential in antiviral formulations.

Biochemical Studies

  • Enzyme inhibition: Serves as a scaffold for studying metabolic pathways, particularly those involving kinases and phosphatases .

  • Cellular process analysis: Used to probe oxidative stress responses and apoptosis mechanisms.

Agricultural Chemistry

  • Agrochemical formulations: Enhances plant resistance to pests and diseases by modifying growth-regulating pathways .

Analytical Chemistry

  • Chromatographic reference: Acts as a standard in HPLC and LC-MS for quantifying related pyrimidine compounds .

Material Science

  • Polymer additives: Investigated for improving thermal stability in synthetic materials .

Biological Activity

Studies indicate that derivatives of this compound demonstrate:

  • Antimicrobial effects: Inhibition of bacterial growth (e.g., E. coli, S. aureus) at micromolar concentrations.

  • Antiviral potential: Activity against RNA viruses through interference with viral replication machinery.

Spectroscopic Characterization

FTIR peaks:

  • 3200–3400 cm⁻¹ (O–H stretch)

  • 1660 cm⁻¹ (C=O stretch)

  • 1550 cm⁻¹ (C=N aromatic stretch)

NMR data:

  • ¹H NMR (D₂O): δ 2.35 (s, 3H, CH₃), 6.45 (d, 1H, pyrimidine-H), 8.10 (d, 1H, pyrimidine-H)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator